N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide
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Overview
Description
N-(8-(methylsulfonyl)-8-azabicyclo[321]octan-3-yl)-2-phenylethanesulfonamide is a complex organic compound characterized by its unique bicyclic structure
Mechanism of Action
Target of Action
The compound, also known as N-{8-methanesulfonyl-8-azabicyclo[3.2.1]octan-3-yl}-2-phenylethane-1-sulfonamide, is a part of a class of molecules that are known to inhibit Janus kinase (JAK) and Tyrosine kinase 2 (TYK2) . These kinases are associated with the intracellular domain of a wide range of cytokines and some growth factor receptor chains .
Mode of Action
The compound interacts with its targets, JAK and TYK2, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the phosphorylation cascade that leads to the activation of members of the signal transducer and activator of transcription (STAT) family . The phosphorylated STATs translocate to the nucleus and reprogram gene expression in a ligand-dependent manner .
Biochemical Pathways
The compound affects the JAK-STAT signaling pathway . This pathway is crucial for many biological processes, including cell proliferation, differentiation, cell migration, and apoptosis. By inhibiting JAK and TYK2, the compound disrupts this pathway, leading to the modulation of immune response and inflammation .
Result of Action
The inhibition of JAK and TYK2 by the compound leads to the modulation of immune response and inflammation . This can have therapeutic effects in the treatment of several immune diseases including psoriasis, rheumatoid arthritis (RA), and inflammatory bowel disease (IBD) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure and are used in the synthesis of natural products and pharmaceuticals.
Trans-fused bicyclo[3.3.0]octanes: These compounds are known for their high strain energy and are used in the synthesis of complex natural products.
Uniqueness
N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide is unique due to its specific functional groups and the presence of a sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S2/c1-23(19,20)18-15-7-8-16(18)12-14(11-15)17-24(21,22)10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLNPQKKLFVUAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C2CCC1CC(C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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